1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1509279-99-5
VCID: VC4302865
InChI: InChI=1S/C7H6ClN3O2S/c1-11-7-4-5(14(8,12)13)2-3-6(7)9-10-11/h2-4H,1H3
SMILES: CN1C2=C(C=CC(=C2)S(=O)(=O)Cl)N=N1
Molecular Formula: C7H6ClN3O2S
Molecular Weight: 231.65

1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride

CAS No.: 1509279-99-5

Cat. No.: VC4302865

Molecular Formula: C7H6ClN3O2S

Molecular Weight: 231.65

* For research use only. Not for human or veterinary use.

1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride - 1509279-99-5

Specification

CAS No. 1509279-99-5
Molecular Formula C7H6ClN3O2S
Molecular Weight 231.65
IUPAC Name 3-methylbenzotriazole-5-sulfonyl chloride
Standard InChI InChI=1S/C7H6ClN3O2S/c1-11-7-4-5(14(8,12)13)2-3-6(7)9-10-11/h2-4H,1H3
Standard InChI Key YQIDTCNSRCVQDQ-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2)S(=O)(=O)Cl)N=N1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises a benzotriazole system—a benzene ring fused to a 1,2,3-triazole—with substituents at the 1- and 6-positions. The methyl group at N1 imposes steric and electronic effects, while the sulfonyl chloride at C6 introduces a highly reactive functional group.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC7H6ClN3O2S\text{C}_7\text{H}_6\text{ClN}_3\text{O}_2\text{S}
Molecular Weight231.66 g/mol
IUPAC Name1-Methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride
SMILESCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)N=N1
InChI KeyCCRXTRGKHFDFRT-UHFFFAOYSA-N

The sulfonyl chloride group’s electron-withdrawing nature polarizes the aromatic system, enhancing electrophilicity at the sulfur atom and facilitating nucleophilic substitution reactions .

Synthesis and Industrial Production

Industrial Manufacturing

Industrial production likely optimizes these steps for scalability, employing continuous-flow reactors and advanced purification techniques (e.g., crystallization or chromatography) to achieve high purity . Challenges include controlling regioselectivity during sulfonation and mitigating hydrolysis of the sulfonyl chloride group.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

R-NH2+Ar-SO2ClR-NH-SO2-Ar+HCl\text{R-NH}_2 + \text{Ar-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{-Ar} + \text{HCl}

These reactions are critical for synthesizing polymers and bioactive molecules .

Coordination Chemistry

The triazole nitrogen atoms can act as ligands for metal ions, potentially enabling applications in catalysis or materials science. The sulfonyl chloride may further modify metal-binding properties through steric or electronic effects.

Applications and Industrial Relevance

Polymer Chemistry

As a chain-terminating agent in radical polymerization, the sulfonyl chloride reacts with propagating polymer radicals, controlling molecular weight and polydispersity. For instance, in styrene polymerization, it terminates chains via:

PS+Ar-SO2ClPS-SO2-Ar+Cl\text{PS}^\bullet + \text{Ar-SO}_2\text{Cl} \rightarrow \text{PS-SO}_2\text{-Ar} + \text{Cl}^\bullet

This application demands precise stoichiometry to avoid premature termination .

Corrosion Inhibition

Benzotriazole derivatives are established corrosion inhibitors for copper and its alloys. The sulfonyl chloride’s ability to adsorb onto metal surfaces and form protective films may enhance this activity, though specific studies are pending.

Pharmaceutical Intermediates

Sulfonamide derivatives are prevalent in drug design (e.g., sulfa antibiotics). This compound could serve as a precursor for sulfonamide-containing molecules, though its direct biological activity remains uncharacterized.

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValue
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents (e.g., DMF, DMSO)

The lack of reported physical properties underscores the need for further experimental characterization.

Comparison with Structural Analogues

Table 3: Comparative Analysis of Benzotriazole Derivatives

CompoundSubstituentKey Differences
1-Methyl-1H-benzotriazole-H at C6Lacks sulfonyl chloride reactivity
1H-Benzotriazole-5-sulfonyl chloride-SO2Cl at C5Altered regiochemistry affects electronic distribution
1-Methyl-1H-benzotriazole-4-amine-NH2 at C4Basic amine vs. electrophilic sulfonyl chloride

The 6-sulfonyl chloride’s position optimizes electronic effects for nucleophilic substitution compared to analogues .

Future Research Directions

  • Synthetic Optimization: Develop regioselective sulfonation methods.

  • Application Studies: Explore efficacy in polymer stabilization and corrosion inhibition.

  • Toxicological Profiling: Assess acute and chronic toxicity for safe handling protocols.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator